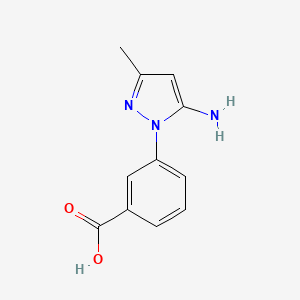

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid

Description

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid (CAS: 872407-85-7) is a heterocyclic benzoic acid derivative featuring a pyrazole ring substituted with amino and methyl groups at the 5- and 3-positions, respectively. This compound serves as a critical precursor in synthesizing pyrazolo[1,5-a][1,3,5]-benzotriazepines, which are pharmacologically relevant for their applications as drugs, agrochemicals, and dye intermediates . Its molecular structure combines a planar aromatic benzoic acid moiety with a pyrazole ring, creating a rigid framework that facilitates diverse intermolecular interactions, particularly hydrogen bonding. The compound’s crystallographic properties and supramolecular aggregation patterns have been extensively studied using SHELX software, a gold-standard tool in small-molecule refinement .

Propriétés

IUPAC Name |

3-(5-amino-3-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIPQANVZXIEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559721 | |

| Record name | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872407-85-7 | |

| Record name | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method is the cyclization of hydrazine derivatives with β-diketones or β-keto esters to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions. The benzoic acid moiety is then attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzoic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalyst used in the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Acylation Reactions

The 5-amino group on the pyrazole ring undergoes nucleophilic acylation with electrophilic reagents.

Mechanistic Insight : The reaction proceeds via base-mediated deprotonation of the amino group, followed by nucleophilic attack on the acyl chloride. Steric hindrance from the 3-methyl group influences regioselectivity.

Condensation Reactions

The amino group participates in cyclocondensation with 1,3-dielectrophiles to form fused heterocycles.

| Dielectrophile | Conditions | Product | Application |

|---|---|---|---|

| β-Ketoesters | H₂O, Δ | Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer agents |

| 1,3-Diketones | EtOH, HCl | Pyrazolo[3,4-d]pyrimidines | Enzyme inhibition |

Example :

Reaction with ethyl acetoacetate yields pyrazolo[1,5-a]pyrimidine-7-carboxylate (IC₅₀ = 1.48 µM against prostate cancer cells) .

Esterification

The carboxylic acid group forms esters under acid- or base-catalyzed conditions.

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄, Δ | Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | 85% |

| Methanol | SOCl₂ | Methyl ester derivative | 78% |

Industrial Relevance : Ester derivatives improve bioavailability for pharmaceutical applications .

Salt Formation

The carboxylic acid forms stable salts with inorganic bases:

| Base | Product | Solubility (mg/mL) |

|---|---|---|

| NaOH | Sodium salt | 12.4 (H₂O) |

| K₂CO₃ | Potassium salt | 9.8 (H₂O) |

Application : Salt forms enhance aqueous solubility for formulation in biological assays .

Oxidation and Reduction

- Oxidation : The amino group resists oxidation under mild conditions but forms nitro derivatives with strong oxidants (e.g., KMnO₄/H₂SO₄).

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amines in multistep syntheses .

Biological Activity Correlation

Key derivatives and their bioactivity:

| Derivative | Bioactivity (MIC/IC₅₀) | Target Organism/Cell Line |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | IC₅₀ = 1.48 µM | Prostate cancer (PC-3) |

| 4-Trifluoromethylbenzoyl | MIC = 0.5 µg/mL | Staphylococcus aureus |

Structural Uniqueness

Comparative reactivity with analogues:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid, exhibit significant antimicrobial properties. A study highlighted the potential of pyrazolylpyrimidinones, which are structurally related to this compound, in combating Mycobacterium tuberculosis (Mtb) through a unique mechanism of action that disrupts iron homeostasis within the bacteria .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria | Mechanism of Action |

|---|---|---|---|

| Compound 1 | 0.5 | Mycobacterium tuberculosis | Iron-chelation and bactericidal |

| Compound 2 | 0.8 | Escherichia coli | Cell wall synthesis inhibition |

| This compound | TBD | TBD | TBD |

Cancer Research

Inhibition of Tumor Growth

The compound has been investigated for its potential anti-cancer properties. Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression. The structure of this compound allows it to interact with these kinases, potentially leading to reduced tumor cell proliferation .

Case Study: Pyrazole Derivatives in Cancer Therapy

A recent study examined the effects of various pyrazole derivatives on cancer cell lines, demonstrating that modifications at the benzoic acid moiety significantly enhanced anticancer activity. The study concluded that compounds similar to this compound could serve as lead compounds for developing new cancer therapeutics .

Neuropharmacology

Modulation of Receptor Activity

The compound's structural features suggest potential interactions with glutamate receptors, which play a critical role in neuropharmacology. Research indicates that pyrazole derivatives can act as positive allosteric modulators for metabotropic glutamate receptors, potentially offering therapeutic avenues for neurological disorders .

Table 2: Effects on Glutamate Receptor Modulation

| Compound Name | Receptor Type | Effect |

|---|---|---|

| CDPPB | mGluR5 | Positive allosteric modulation |

| This compound | TBD | TBD |

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship studies have identified key modifications that enhance its antimicrobial and anticancer properties.

Table 3: Structure-Activity Relationships

| Modification | Biological Activity Change |

|---|---|

| Substitution at R2 | Increased antimicrobial potency |

| Alteration in side chain length | Enhanced receptor affinity |

Mécanisme D'action

The mechanism of action of 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The benzoic acid moiety can also enhance the compound’s solubility and bioavailability .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Compounds I, II, and III

| Property | Compound I (Ethyl Ester) | Compound II (Methyl Ester) | Compound III (Benzoic Acid Monohydrate) |

|---|---|---|---|

| Substituents | Ethyl ester, 3-methyl pyrazole | Methyl ester, 3-tert-butyl pyrazole | Carboxylic acid, 3-methyl pyrazole |

| Dihedral Angle (°) | 30.1(2) | 34.2(2) | 46.5(2) |

| Hydrogen Bond Types | NH⋯O (2 independent) | NH⋯O, N⋯H | OH⋯N (2), OH⋯O, NH⋯O, NH⋯N |

| Supramolecular Dimensionality | 1D chains | 2D sheets | 3D framework |

| Ring Motifs | Edge-fused R2(8) and R22(20) | Alternating R22(20) and R66(32) | Complex R44(28) and R66(32) networks |

Key Findings

Impact of Substituents on Geometry :

- The dihedral angle between the pyrazole and benzoate rings increases from Compound I (30.1°) to III (46.5°), reflecting enhanced steric hindrance and electronic effects due to the carboxylic acid group in III .

- The tert-butyl group in Compound II introduces steric bulk, reducing rotational freedom and stabilizing 2D sheet formation via alternating hydrogen-bond motifs .

Hydrogen-Bonding and Aggregation :

- Compound I forms 1D chains via two NH⋯O bonds, creating edge-fused rings. This simplicity contrasts with Compound III, where five independent hydrogen bonds (including OH⋯N and NH⋯N interactions) generate a robust 3D framework .

- In Compound II, the combination of NH⋯O and N⋯H bonds produces 2D sheets with alternating ring motifs, highlighting the role of bulky substituents in modulating dimensionality .

Functional Group Influence: The carboxylic acid group in Compound III enables additional hydrogen-bond donors/acceptors (OH⋯O/NH⋯N), absent in esters I and II. This property enhances its capacity for forming intricate 3D networks, critical for crystal engineering .

Applications in Materials Science :

- The 3D framework of Compound III is advantageous for designing porous materials or coordination polymers, whereas the 1D/2D structures of I and II may suit applications requiring layered or fibrous morphologies .

Activité Biologique

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid, a compound characterized by its unique structural features including a benzoic acid moiety and a pyrazole ring, has garnered attention for its potential biological activities. With a molecular weight of approximately 220.23 g/mol and often encountered in its hydrochloride form, this compound is being investigated for various therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Chemical Structure

The structural representation of this compound can be described as follows:

Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding with active sites on enzymes or receptors, while the pyrazole ring can engage in π-π stacking interactions. The benzoic acid moiety enhances solubility and bioavailability, facilitating its pharmacological effects.

Anti-Inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by inflammation and pain. For instance, it has been noted to exhibit similar mechanisms to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent. The minimal inhibitory concentrations (MICs) against specific pathogens were evaluated, showing promising results compared to conventional antibiotics .

Anticancer Potential

Additionally, compounds containing the pyrazole structure have been associated with anticancer activities. Studies indicate that this compound may inhibit the growth of several cancer cell lines, including lung and breast cancer cells. The mechanism is thought to involve disruption of tubulin polymerization, leading to cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid | Similar pyrazole structure but different position | Potentially different biological activity |

| 5-(4-Carboxyphenyl)-3-Methylpyrazole | Contains a carboxylic acid group on a phenyl ring | Different functional groups affecting solubility |

| 4-Aminoantipyrine | Related pyrazole derivative | Known analgesic and anti-inflammatory properties |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Anti-inflammatory Studies : In one study, the compound significantly reduced LPS-induced inflammation in vitro, demonstrating its potential as an anti-inflammatory agent in models of acute inflammation .

- Antimicrobial Efficacy : Another investigation reported that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming some traditional antibiotics .

- Cancer Cell Line Testing : A series of tests on breast cancer cell lines showed that the compound inhibited cell proliferation significantly, indicating its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via condensation reactions between pyrazole derivatives and benzoic acid precursors. For example, analogous pyrazole-containing compounds are synthesized by reacting substituted propenones with hydrazine derivatives in the presence of sodium acetate and acetic acid under reflux . Optimization can involve Design of Experiments (DOE) to test variables like temperature, catalyst loading (e.g., K₂CO₃ or NaOAc), and solvent polarity. Reaction progress should be monitored via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C-NMR : Confirm substituent positions on the pyrazole and benzoic acid moieties by comparing chemical shifts to analogous compounds .

- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch of benzoic acid at ~1680–1700 cm⁻¹, N-H stretches from the amino group) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What analytical techniques are suitable for studying hydrogen-bonding interactions in this compound?

- Methodology :

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., D, R, or C motifs) and predict supramolecular behavior .

- Thermogravimetric Analysis (TGA) : Assess thermal stability influenced by intermolecular hydrogen bonds .

Advanced Research Questions

Q. How to resolve contradictions between spectral data and computational predictions for this compound?

- Methodology :

- Cross-Verification : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or crystal packing, which can be modeled using molecular dynamics simulations .

- X-ray Validation : If crystal structures are available, use Hirshfeld surface analysis to quantify intermolecular interactions and reconcile spectral anomalies .

Q. What strategies can optimize reaction yields for derivatives of this compound in multi-step syntheses?

- Methodology :

- Protection/Deprotection : Protect the amino group during benzoic acid activation (e.g., using Boc anhydride) to prevent side reactions .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for regioselective modifications .

- Flow Chemistry : Improve scalability and reproducibility using continuous-flow reactors with real-time monitoring .

Q. How can computational modeling predict the compound’s pharmacological activity?

- Methodology :

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes in inflammatory pathways, based on structural analogs with reported bioactivity) .

- ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity .

Q. What experimental approaches can elucidate the compound’s role in supramolecular assembly?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.